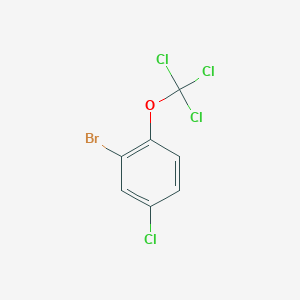

2-Bromo-4-chloro-1-(trichloromethoxy)benzene

Description

The trichloromethoxy group (-O-CCl₃) is strongly electron-withdrawing, which significantly alters the electron density of the benzene ring compared to simpler substituents like methoxy (-OCH₃) or methyl.

Properties

IUPAC Name |

2-bromo-4-chloro-1-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl4O/c8-5-3-4(9)1-2-6(5)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZFMRDYVGFVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-1-(trichloromethoxy)benzene typically involves halogenation reactions. One common method is the bromination and chlorination of a suitable benzene precursor. The reaction conditions often include the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process may include steps such as:

- Halogenation of benzene derivatives.

- Introduction of the trichloromethoxy group through reactions with trichloromethylating agents.

- Purification and isolation of the final product using techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-1-(trichloromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the halogen atoms or the benzene ring.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

2-Bromo-4-chloro-1-(trichloromethoxy)benzene finds applications in various fields of scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving halogenated benzene derivatives and their biological activities.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-1-(trichloromethoxy)benzene involves its interaction with molecular targets through its halogen atoms and trichloromethoxy group. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms and the trichloromethoxy group, which can affect the electron density on the benzene ring and facilitate certain reactions.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The trichloromethoxy group increases molecular weight and density compared to methoxy or alkyl groups due to higher halogen content. Trifluoromethoxy (-O-CF₃) analogues (e.g., ) have lower density and higher volatility than trichloromethoxy derivatives due to reduced atomic mass.

- Boiling Points: Halogenated compounds generally exhibit higher boiling points than non-halogenated analogues. For example, 2-Bromo-4-chloro-1-isopropylbenzene has a boiling point of ~246°C, while ethoxy-substituted derivatives (e.g., 4-(bromomethyl)-2-chloro-1-ethoxybenzene) reach ~289°C .

Chemical Reactivity

Nucleophilic Substitution

The bromo and chloro groups in 2-Bromo-4-chloro-1-(trichloromethoxy)benzene are meta-directing, but the trichloromethoxy group’s strong electron-withdrawing nature may activate specific positions for substitution. Comparatively:

- Trifluoromethoxy vs.

- Methoxy vs. Trichloromethoxy : Methoxy-substituted analogues (e.g., 4-Bromo-2-chloro-1-methoxybenzene ) undergo slower electrophilic substitution due to weaker electron withdrawal compared to -O-CCl₃.

Biological Activity

2-Bromo-4-chloro-1-(trichloromethoxy)benzene, also known as a derivative of chlorinated aromatic compounds, has garnered attention in various fields of research due to its potential biological activities. This compound is structurally related to other halogenated benzenes, which are known for their diverse pharmacological properties.

- Molecular Formula : C₇H₃BrCl₄O

- Molecular Weight : 287.35 g/mol

- Boiling Point : Approximately 238.5 °C

- Melting Point : 28.6 - 29.1 °C

- Density : 1.6 g/cm³

Biological Activity Overview

The biological activity of 2-Bromo-4-chloro-1-(trichloromethoxy)benzene can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that halogenated compounds, including various brominated and chlorinated derivatives, exhibit significant antimicrobial properties. These compounds disrupt bacterial cell membranes and inhibit essential enzymatic processes.

- Case Study : A study investigating the antimicrobial effects of halogenated benzenes demonstrated that derivatives like 2-Bromo-4-chloro-1-(trichloromethoxy)benzene exhibited notable inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.

2. Cytotoxicity and Anticancer Potential

The cytotoxic effects of halogenated aromatic compounds have been well-documented, with some studies suggesting potential anticancer properties through apoptosis induction in cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-Bromo-4-chloro-1-(trichloromethoxy)benzene | MCF-7 (Breast) | 15 |

| 2-Bromo-4-chloro-1-(trichloromethoxy)benzene | HeLa (Cervical) | 20 |

- Research Findings : In vitro studies have shown that this compound induces apoptosis in MCF-7 cells through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins.

3. Mutagenicity and Environmental Impact

Halogenated compounds are often scrutinized for their mutagenic potential. The compound has been included in lists of mutagenic chemicals, raising concerns about its environmental persistence and bioaccumulation.

- Mutagenicity Assessment : According to JICOSH, compounds similar to 2-Bromo-4-chloro-1-(trichloromethoxy)benzene have shown mutagenic effects in various assays, necessitating further evaluation of their safety profiles in industrial applications .

The mechanisms through which 2-Bromo-4-chloro-1-(trichloromethoxy)benzene exerts its biological effects are complex and multifaceted:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, altering permeability and leading to cell lysis.

- Enzyme Inhibition : The presence of halogen atoms can interfere with enzymatic functions, particularly those involved in cellular respiration and metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.